molecular formula C7H4I2O2 B1329479 3,5-Diiodosalicylaldehyde CAS No. 2631-77-8

3,5-Diiodosalicylaldehyde

Cat. No. B1329479
CAS RN: 2631-77-8
M. Wt: 373.91 g/mol
InChI Key: MYWSBJKVOUZCIA-UHFFFAOYSA-N
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Description

3,5-Diiodosalicylaldehyde is a chemical compound that is structurally related to salicylaldehyde but is distinguished by the presence of two iodine atoms at the 3 and 5 positions of the aromatic ring. This compound is of interest in the field of coordination chemistry due to its potential to act as a ligand, forming complexes with various metals. The presence of iodine atoms may influence the electronic properties of the compound and its derivatives, making it a subject of study for various applications in materials science and catalysis.

Synthesis Analysis

The synthesis of halogenated salicylaldehydes, such as 3,5-diiodosalicylaldehyde, is not directly discussed in the provided papers. However, an analogous process for the synthesis of 3,5-difluorosalicylaldehyde is described, which involves the formylation of 2,4-difluorophenol followed by oxidation to yield the corresponding salicylic acid . This method is noted for avoiding the use of highly corrosive reagents and for not requiring specialized laboratory equipment. By extrapolation, a similar synthetic route could potentially be adapted for the synthesis of 3,5-diiodosalicylaldehyde, substituting the appropriate iodinated phenol precursor.

Molecular Structure Analysis

The molecular structure of a complex involving 3,5-diiodosalicylaldehyde has been elucidated through the synthesis and characterization of a zinc(II) complex with 3,5-diiodosalicylaldehyde-phenylamine . The complex crystallizes in the monoclinic space group C2/c, with the zinc ion adopting a distorted tetrahedral geometry coordinated by two nitrogen and two oxygen atoms from the ligand. This study provides insight into the coordination chemistry of 3,5-diiodosalicylaldehyde and its ability to form stable metal complexes.

Chemical Reactions Analysis

While the specific reactivity of 3,5-diiodosalicylaldehyde is not covered in the provided papers, the general reactivity of salicylaldehyde derivatives can be inferred. Salicylaldehydes are known to participate in various chemical reactions, including condensation with amines to form Schiff bases, which can then coordinate to metal ions. The iodine substituents on 3,5-diiodosalicylaldehyde could potentially influence its reactivity, making it a versatile reagent for the synthesis of heterocyclic compounds and coordination complexes.

Physical and Chemical Properties Analysis

Scientific Research Applications

Microwave Solid Phase Synthesis and Crystal Structure

  • 3,5-Diiodosalicylaldehyde has been used in the microwave solid phase synthesis of a zinc(II) complex. This process involves the reaction of 3,5-diiodosalicylaldehyde-phenylamine with zinc acetate, characterized by IR spectra, elemental analysis, and single X-ray crystallography (Li, 2012).

Synthesis of Novel Compounds

  • The compound plays a role in the synthesis of various compounds like 2,4-Diiodo-6-[(propylimino)methyl]phenol and 2-[(4-Bromophenylimino)methyl]-4,6-diiodophenol, which involve intramolecular hydrogen bonding and exhibit planar molecular structures (Liu et al., 2012); (Ji et al., 2012).

Spectroscopy and Dynamics of Triplet State

  • In spectroscopic studies, 3,5-Diiodosalicylaldehyde exhibited a weak proton-transfer keto-tautomer phosphorescence in methylcyclohexane glass at 77 K, indicating the potential for further research in photochemical applications (Chou et al., 2003).

Pharmaceutical and Medicinal Applications

  • Research on 3,5-Diiodosalicylic acid, a related compound, showed its potential in medicinal applications. It demonstrated a wide spectrum of biological activities, including photophysics influenced by excited-state intramolecular proton transfer (ESIPT) reaction (Paul et al., 2015).

Synthesis and Antibacterial Activity of Metal Complexes

  • The synthesis of metal complexes with 3,5-Diiodosalicylaldehyde has been explored, and these complexeshave shown promising antibacterial activities. The study involved synthesizing complexes with different metals like Cu2+, Ni2+, Zn2+, and Mn2+, and their antibacterial properties were evaluated, highlighting the compound's potential in the field of antimicrobial research (Si-liang, 2010).

Transition Metal Complexes

  • 3,5-Diiodosalicylaldehyde is instrumental in the synthesis of nickel(II), copper(II), and zinc(II) complexes. These complexes were characterized using various spectroscopic techniques and showed significant antimicrobial activity, suggesting their potential in bioactive material development (Kargar et al., 2021).

Chiral Schiff Base Ligands and Catalysis

  • The compound has been used to synthesize chiral Schiff base ligands, which were then utilized in catalytic activities like epoxidation of alkenes. This application demonstrates the versatility of 3,5-Diiodosalicylaldehyde in catalytic processes and the synthesis of new asymmetric catalysts (Adhikary et al., 2015).

Bioimaging and Sensor Applications

  • Research has been conducted on using derivatives of 3,5-Diiodosalicylaldehyde for bioimaging and as sensors for ions like copper. These studies highlight the compound's potential in developing sensitive and selective probes for bio-imaging applications (Yang et al., 2013); (Shree et al., 2020).

Safety And Hazards

3,5-Diiodosalicylaldehyde is air and light sensitive . It is incompatible with light and oxidizing agents . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-hydroxy-3,5-diiodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4I2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWSBJKVOUZCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40180931
Record name 3,5-Diiodosalicylaldehyde
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Molecular Weight

373.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,5-Diiodosalicylaldehyde

CAS RN

2631-77-8
Record name 3,5-Diiodosalicylaldehyde
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Record name 3,5-Diiodosalicylaldehyde
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Record name 2631-77-8
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Record name 3,5-Diiodosalicylaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
300
Citations
SP Xu, L Shi, PC Lv, RQ Fang… - Journal of Coordination …, 2009 - Taylor & Francis
Two new Schiff bases (2,4-diiodo-6-[(2-morpholin-4-yl-ethylimino)-methyl]-phenol and 2,4-diiodo-6-[(3-morpholin-4-yl-propylimino)-methyl]-phenol), condensed from 3,5-…
Number of citations: 44 www.tandfonline.com
H Kargar, A Adabi Ardakani, KS Munawar… - Journal of the Iranian …, 2021 - Springer
Novel transition metal complexes of nickel(II), copper(II) and zinc(II) with a symmetrical tetradentate Schiff base, obtained by condensation of 1,3-diaminopropane and 3,5-…
Number of citations: 50 link.springer.com
N Elangovan, B Gangadharappa, R Thomas… - Journal of Molecular …, 2022 - Elsevier
The manuscript report the synthesis of a new Schiff base from sulfanilamide and 3,5-diiodosalicylaldehyde which showed some unique properties. The synthesized compound was …
Number of citations: 56 www.sciencedirect.com
SP Xu, L Shi, PC Lv, XL Li, HL Zhu - Journal of Coordination …, 2009 - Taylor & Francis
Seven new mononuclear complexes have been synthesized from 2,4-diiodo-6-propyliminomethyl-phenol in pyridine and Cu(OAc) 2 · H 2 O, Ni(OAc) 2 · 4H 2 O, Co(OAc) 2 · 4H 2 O, Zn(…
Number of citations: 14 www.tandfonline.com
VR Rajewar, MK Dharmale, SR Pingalkar - An International Open Free …, 2014 - Citeseer
VR Rajewar.pmd Page 1 INTRODUCTION Schiff bases derived from aromatic amines and aldehydes have a wide variety and an important class of ligands in coordination chemistry …
Number of citations: 2 citeseerx.ist.psu.edu
YA Wang, T Liu, GQ Zhong - Carbohydrate polymers, 2019 - Elsevier
Cu(II) complexes with Schiff bases derived from chitooligosaccharide and iodosubstituted salicylaldehyde (I-SCOS) were synthesized and characterized by EA, ICP, FTIR and SEM. The …
Number of citations: 16 www.sciencedirect.com
SP Xu, PC Lv, L Shi, HL Zhu - Archiv der Pharmazie: An …, 2010 - Wiley Online Library
A series of 3,5‐diiodo‐salicylalidene Schiff bases (compounds 1–35) has been synthesized and tested for antimicrobial activity. The compounds were assayed for antibacterial activities …
Number of citations: 10 onlinelibrary.wiley.com
K Karuppiah, M Nelson, MM Alam, M Selvaraj… - … Acta Part A: Molecular …, 2022 - Elsevier
A novel indole hydrazone tagged moiety, 2-((5-bromo-1H-indol-2-yl) methylene) hydrazono) methyl)-4, 6-diiodophenol (BHDL) has been developed for the selective and sensitive …
Number of citations: 3 www.sciencedirect.com
SP Xu, HL Zhu - Journal of Coordination Chemistry, 2010 - Taylor & Francis
A bidentate ligand, 2,4-diiodo-6-phenyliminomethyl-phenol (HL) has been synthesized from 3,5-diiodosalicylaldehyde and phenylamine in ethanol. Five mononuclear complexes have …
Number of citations: 1 www.tandfonline.com
M Aryaeifar, HA Rudbari, G Bruno - Polyhedron, 2018 - Elsevier
Although numerous Schiff base complexes have been synthesized and characterized, reports on Schiff base ligands and complexes derived from amines containing terminal allyl group …
Number of citations: 8 www.sciencedirect.com

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